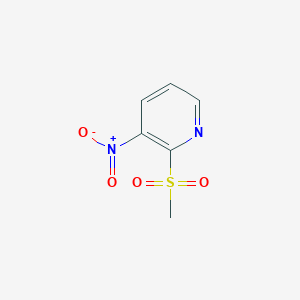

2-(Methylsulfonyl)-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMXSFTAWNECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481671 | |

| Record name | 2-(methylsulfonyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56825-29-7 | |

| Record name | 2-(methylsulfonyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methylsulfonyl)-3-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)-3-nitropyridine is a pivotal building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its substituents. The potent electron-withdrawing nature of both the sulfonyl and nitro groups renders the pyridine ring highly electrophilic, making it an exceptional substrate for nucleophilic aromatic substitution and a valuable component in the design of covalent inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this important intermediate, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity.

Strategic Importance in Drug Development

The 2-sulfonylpyridine scaffold is a privileged structure in modern drug discovery. The methylsulfonyl group at the C2 position acts as an excellent leaving group, facilitating covalent bond formation with nucleophilic residues, such as cysteine, on target proteins.[1][2] The addition of a nitro group at the C3 position further enhances this electrophilicity, modulating the reactivity of the molecule. This strategic design allows for the development of highly selective and potent therapeutic agents. For instance, derivatives of this compound have been explored as covalent modifiers in various signaling pathways.[1]

Recommended Synthesis Pathway

The most reliable and efficient synthesis of this compound is achieved through a robust two-step sequence starting from the commercially available 2-chloro-3-nitropyridine. This pathway involves a nucleophilic aromatic substitution (SNAr) to install the methylthio- group, followed by a controlled oxidation to the desired methylsulfonyl moiety.

Caption: A two-step synthesis workflow for this compound.

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

Causality: The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the C3 position strongly activates the pyridine ring, particularly at the C2 and C6 positions, making it highly susceptible to attack by nucleophiles. 2-Chloro-3-nitropyridine is an ideal starting material as chlorine is a good leaving group in this activated system.[3][4] Sodium thiomethoxide serves as a potent sulfur nucleophile to displace the chloride.

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

-

Reagent Addition: Cool the solvent to 0 °C using an ice bath. Add sodium thiomethoxide (1.1 equivalents) portion-wise, ensuring the temperature remains low.

-

Substrate Addition: Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred suspension of sodium thiomethoxide.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-(methylthio)-3-nitropyridine, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Oxidation to this compound

Causality: The oxidation of the electron-rich sulfide to the electron-poor sulfone is a critical transformation. Oxone®, a stable, non-toxic, and inexpensive triple salt containing potassium peroxymonosulfate (KHSO₅) as the active component, is the oxidant of choice.[5][6] It provides a clean and efficient oxidation under mild conditions, often in a biphasic solvent system like methanol/water, which facilitates both the solubility of the organic substrate and the inorganic oxidant.[6][7] This method avoids the use of heavy metals or harsh reagents, aligning with the principles of green chemistry.[7]

Experimental Protocol:

-

Setup: In a round-bottom flask, dissolve the crude 2-(methylthio)-3-nitropyridine (1.0 equivalent) from the previous step in a mixture of methanol and water (e.g., 3:1 v/v).

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of Oxone® (2.2-2.5 equivalents) in water and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the complete conversion of the sulfide to the sulfone by TLC or LC-MS. The sulfone product is significantly more polar than the starting sulfide.

-

Workup: Upon completion, dilute the reaction mixture with water. A white or off-white precipitate of the product, this compound, should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove any residual impurities.

-

Drying: Dry the purified product under vacuum to yield this compound as a stable solid.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.

Caption: A multi-faceted workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR: The proton spectrum will show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methyl group.

-

H6 Proton: Expected to be the most downfield signal due to the anisotropic effects of the adjacent ring nitrogen and the sulfonyl group. It will appear as a doublet of doublets (dd).

-

H4 Proton: Also a doublet of doublets (dd), coupled to both H5 and H6.

-

H5 Proton: A doublet of doublets (dd) resulting from coupling to H4 and H6.

-

-SO₂CH₃ Protons: A sharp singlet, typically appearing around 3.3-3.5 ppm, integrating to three protons.

¹³C NMR: The carbon spectrum provides confirmation of the carbon skeleton. Key signals include the carbons of the pyridine ring and the methyl carbon of the sulfonyl group.

| Data Summary: NMR Spectroscopy | |

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity |

| ¹H NMR | ~8.9-9.2 (dd, 1H, H6), ~8.4-8.6 (dd, 1H, H4), ~7.7-7.9 (dd, 1H, H5), ~3.4 (s, 3H, -SO₂CH₃) |

| ¹³C NMR | Aromatic region (5 signals), Aliphatic region (~45 ppm, -SO₂CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or using an ATR accessory.

| Data Summary: IR Spectroscopy | |

| Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| Nitro (-NO₂) Asymmetric Stretch | 1520 - 1560 (very strong) |

| Nitro (-NO₂) Symmetric Stretch | 1340 - 1370 (strong) |

| Sulfonyl (-SO₂) Asymmetric Stretch | 1300 - 1350 (strong) |

| Sulfonyl (-SO₂) Symmetric Stretch | 1140 - 1180 (strong) |

| Aromatic C=C, C=N Stretches | 1400 - 1600 (multiple bands) |

| Aromatic C-H Stretches | 3000 - 3100 (medium) |

The presence of strong absorption bands in these specific regions provides compelling evidence for the successful synthesis of the target compound.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

| Data Summary: Mass Spectrometry & Physical Properties | |

| Property | Value |

| Molecular Formula | C₆H₆N₂O₄S[10] |

| Molecular Weight | 202.19 g/mol [10] |

| Monoisotopic Mass | 202.0048 Da[11] |

| Expected [M+H]⁺ (ESI-MS) | 203.0121 |

| CAS Number | 56825-29-7[10] |

Conclusion

This guide outlines a validated and efficient pathway for the synthesis of this compound, a compound of significant interest to the drug discovery and chemical synthesis communities. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a reliable resource for researchers. The comprehensive characterization workflow ensures that the final product's identity, structure, and purity can be confirmed with a high degree of confidence, which is paramount for its application in subsequent research and development endeavors.

References

-

PTC-Oxone® Oxidation of Sulfide to Sulfone. PTC Organics, Inc.[Link]

-

Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry (RSC Publishing).[Link]

-

Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert-Butyl Hydroperoxide and OXONE1. Journal of the American Chemical Society.[Link]

-

Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation. ResearchGate.[Link]

-

Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. RSC Publishing.[Link]

-

What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Chemsrc.[Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ePrints Soton.[Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.[Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link]

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry.[Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry - ACS Publications.[Link]

-

2-(Methylsulfonyl)-5-nitropyridine. PubChem.[Link]

-

Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. OMICS International.[Link]

-

IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed.[Link]

-

FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... ResearchGate.[Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. 2-(Methylsulfonyl)-5-nitropyridine | C6H6N2O4S | CID 1211552 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(Methylsulfonyl)-3-nitropyridine

An In-depth Technical Guide to 2-(Methylsulfonyl)-3-nitropyridine: Properties, Reactivity, and Applications

Introduction

This compound (CAS No. 56825-29-7) is a specialized heterocyclic compound that has emerged as a significant tool in the fields of chemical biology and drug discovery. As a member of the heteroaryl sulfone class of reagents, it functions as a highly selective electrophile, or "warhead," for the covalent modification of cysteine residues in proteins. Its unique chemical architecture, featuring a pyridine ring activated by a nitro group and bearing a methylsulfonyl leaving group, allows for precise and predictable reactivity with biological thiols. This guide provides a comprehensive overview of its physicochemical properties, underlying reaction mechanisms, synthetic methodologies, and key applications for researchers and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in experimental settings. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 56825-29-7 | [1] |

| Molecular Formula | C₆H₆N₂O₄S | [1] |

| Molecular Weight | 202.19 g/mol | [1] |

| Appearance | Yellow crystals or powder | - |

| Melting Point | 103 °C (from ethanol) | [2] |

| Boiling Point | 430.1 ± 45.0 °C (Predicted) | [2] |

| Density | 1.483 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -5.67 ± 0.22 (Predicted) | [2] |

| Storage | 2-8°C, in a dry, well-ventilated place | [2] |

Note: Some properties are computationally predicted and should be used as an estimate.

Chemical Reactivity and Mechanism of Action

The utility of this compound stems from its precisely tuned electrophilicity, enabling it to participate in Nucleophilic Aromatic Substitution (SNAr) reactions with exceptional selectivity for thiol nucleophiles, such as the side chain of cysteine.

The SNAr Mechanism with Cysteine

Heteroaryl sulfones are established as effective reagents for the metal-free arylation of cysteine.[3] The reaction of this compound with a cysteine residue proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The deprotonated thiol side chain of a cysteine residue (the thiolate anion, -S⁻) acts as a potent nucleophile. It attacks the carbon atom at the 2-position of the pyridine ring, which is rendered highly electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the elimination of the methylsulfonyl group. This group departs as the stable methanesulfinate anion (CH₃SO₂⁻), which is an excellent leaving group. The final product is a stable thioether bond between the pyridine ring and the cysteine residue.

The reaction is pH-dependent, showing increased rates at higher pH values (e.g., 7.0 vs. 6.5). This is consistent with the higher equilibrium concentration of the more nucleophilic thiolate anion at pH levels closer to the pKa of the cysteine thiol group.[3]

Causality and Chemoselectivity

The exquisite chemoselectivity for cysteine over other nucleophilic amino acid residues (like lysine or serine) is a hallmark of heteroaryl sulfones.[5] This selectivity is driven by several factors:

-

Superior Nucleophilicity of Thiols: At physiological pH, a fraction of cysteine residues exists in the highly nucleophilic thiolate form, which is significantly more reactive than the neutral amine groups of lysine or the hydroxyl groups of serine and threonine.

-

"Soft" Electrophile-"Soft" Nucleophile Interaction: The sulfur of cysteine is a "soft" nucleophile, and the electrophilic carbon of the pyridine ring is a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, interactions between soft electrophiles and soft nucleophiles are highly favorable.

-

Irreversible Bond Formation: The formation of the covalent thioether bond is essentially irreversible under physiological conditions, resulting in a stable conjugate.

Proposed Synthesis Protocol

While a specific, detailed synthesis protocol for this compound is not widely published, a reliable two-step synthetic route can be proposed based on established reactions of related nitropyridines. The synthesis commences with the commercially available precursor, 2-chloro-3-nitropyridine.

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

This step involves the nucleophilic aromatic substitution of the chlorine atom on 2-chloro-3-nitropyridine with a methanethiolate source. The reaction proceeds smoothly as the chloro group at the 2-position of a nitropyridine is highly activated towards nucleophilic attack.[6][7]

Methodology:

-

To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methanethiolate (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(methylthio)-3-nitropyridine can be purified by silica gel column chromatography if necessary.

Step 2: Oxidation to this compound

The thioether intermediate is oxidized to the corresponding sulfone. This transformation is a standard procedure in organic synthesis, and reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose.[8]

Methodology:

-

Dissolve the 2-(methylthio)-3-nitropyridine (1.0 eq) from Step 1 in a suitable chlorinated solvent, such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (approximately 2.2 eq to ensure complete oxidation to the sulfone) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete conversion of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol) to yield pure this compound.

Applications in Chemical Biology and Drug Discovery

The ability of this compound to selectively and irreversibly bind to cysteine residues makes it a valuable probe and building block in several advanced research areas.

-

Targeted Covalent Inhibitors (TCIs): In drug development, this compound can be incorporated into a larger molecule designed to first bind non-covalently to a specific protein target. The proximity and orientation afforded by this initial binding then allows the sulfonylpyridine moiety to react with a nearby cysteine residue, forming a permanent covalent bond. This strategy can lead to drugs with enhanced potency, longer duration of action, and improved selectivity.[3]

-

Chemoproteomics and Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like a fluorophore or a biotin handle) to a this compound core, researchers can create probes to identify reactive and accessible cysteine residues across the entire proteome. This approach, known as ABPP, is critical for discovering new drug targets, understanding disease mechanisms, and identifying off-target effects of drugs.[5]

-

Antibody-Drug Conjugates (ADCs): The selective reactivity of sulfonylpyridines can be harnessed to link potent cytotoxic drugs to antibodies. The antibody directs the conjugate to a specific target (e.g., a cancer cell), where the cysteine-reactive linker can ensure a stable attachment of the drug payload.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C).

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This information is a summary and is not a substitute for a full Safety Data Sheet (SDS).

Conclusion

This compound is a potent and selective electrophilic reagent with significant applications in modern chemical biology and covalent drug design. Its reactivity is governed by a well-understood SNAr mechanism that favors the modification of cysteine residues, providing a robust method for creating stable, covalent protein-ligand conjugates. The ability to synthesize this compound through straightforward chemical transformations further enhances its accessibility and utility. For researchers aiming to probe protein function or develop next-generation covalent therapeutics, this compound represents a valuable and powerful tool in their chemical arsenal.

References

-

Ward, R. A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available from: [Link]

- Jubilant Ingrevia. Safety Data Sheet - this compound.

-

Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, 2415-2422. Available from: [Link]

-

Parker, C. G., et al. (2020). Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling. Journal of the American Chemical Society, 142(4), 1801–1810. Available from: [Link]

-

Nikol'skiy, V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678. Available from: [Link]

-

Li, Z., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. Available from: [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. Available from: [Link]

-

CP Lab Safety. 2-Methanesulfonyl-3-nitropyridine, min 98%, 1 gram. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Methylsulfonyl Group: A Comprehensive Guide to its Reactivity and Application as a Leaving Group

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Foundation: Principles of Leaving Group Ability

In nucleophilic substitution and elimination reactions, the efficacy of a leaving group is paramount to the reaction's success and rate.[1][2] A good leaving group is a molecular fragment that departs with a pair of electrons and can stabilize the negative charge it acquires upon bond cleavage.[3][4][5] The stability of the resulting anion is the cornerstone of its leaving group ability, or "nucleofugality."

A robust predictor of this stability is the acidity of the leaving group's conjugate acid.[6] Strong acids have weak, stable conjugate bases. Therefore, the best leaving groups are the conjugate bases of strong acids.[3][5][7] The hydroxide ion (HO⁻), the conjugate base of water (pKa ≈ 15.7), is a strong base and consequently a poor leaving group, making alcohols unreactive in substitution reactions unless activated.[8][9][10]

The methylsulfonyl group, or mesylate (CH₃SO₃⁻), is the conjugate base of methanesulfonic acid (CH₃SO₃H). Methanesulfonic acid is a strong acid with a pKa of approximately -1.9, rendering the mesylate anion a very weak and stable base.[6][11] This inherent stability is why the mesylate group is an excellent leaving group, widely employed to transform poorly reactive alcohols into substrates primed for substitution or elimination.[8][9][10] The negative charge on the departing mesylate anion is effectively delocalized across the three oxygen atoms through resonance, which is a key factor in its stability.[7][9]

Activating Alcohols: The Synthesis of Alkyl Mesylates

The most common application of the methylsulfonyl group is the conversion of alcohols into alkyl mesylates. This transformation replaces the recalcitrant hydroxyl group with a highly effective mesylate leaving group, thereby activating the molecule for subsequent reactions.[8][10][12]

The standard procedure involves reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM).[13][14][15] The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Importantly, this conversion proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the mesylation process.[8][9]

// Nodes for mechanism steps node [shape=none, fontname="Arial", fontsize=12]; step1 [label="1. Nucleophilic Attack"]; step2 [label="2. Deprotonation"]; intermediate [label="[R-O⁺(H)-SO₂CH₃] Cl⁻", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ROH -> step1 [style=invis]; MsCl -> step1 [style=invis]; {rank=same; ROH; MsCl;} step1 -> intermediate [label="Alcohol attacks sulfur"]; intermediate -> step2 [style=invis]; TEA -> step2 [style=invis]; {rank=same; intermediate; TEA;} step2 -> ROMs [label="TEA removes proton"]; step2 -> HCl_TEA; } caption [label="Fig 1: General workflow for the synthesis of alkyl mesylates.", fontname="Arial", fontsize=10];

Experimental Protocol: Mesylation of a Primary Alcohol

The following is a representative protocol for the synthesis of an alkyl mesylate from a primary alcohol.

Materials:

-

Primary Alcohol (1.0 eq)

-

Anhydrous Dichloromethane (DCM) (approx. 10 volumes)

-

Triethylamine (TEA) (1.5 eq)

-

Methanesulfonyl Chloride (MsCl) (1.2 eq)

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C using an ice bath.[13]

-

Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Add methanesulfonyl chloride (1.2 eq) dropwise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.[16]

-

Stir the reaction mixture at 0 °C for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[13] If the reaction is sluggish, it can be allowed to warm to room temperature.[13]

-

Upon completion, quench the reaction by adding cold water (10 volumes).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 5 volumes).

-

Combine the organic layers and wash successively with cold 1 M HCl, saturated sodium bicarbonate solution, and finally, saturated brine solution.[16]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkyl mesylate.

-

The product can be purified further by column chromatography if necessary.

Trustworthiness Note: An alternative to methanesulfonyl chloride is methanesulfonic anhydride, (MeSO₂)₂O. Its use precludes the formation of the common alkyl chloride byproduct that can arise from the reaction of the intermediate with the chloride ion.[14]

A Comparative Analysis: Mesylate in the Sulfonate Family

The methylsulfonyl group belongs to the broader family of sulfonate esters, which are among the most powerful leaving groups in organic synthesis.[2] The most frequently encountered members are mesylate (-OMs), tosylate (-OTs), and triflate (-OTf). Their leaving group ability follows a clear and predictable trend directly related to the electronic properties of the substituent on the sulfur atom.

The order of reactivity is: Triflate > Tosylate > Mesylate [11]

This hierarchy is a direct consequence of the stability of the resulting anion, which is governed by the inductive effect of the group attached to the sulfonyl core.[11]

| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate[11] |

| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9[6][11] | 1.00 |

| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8[11] | 0.70* |

| Triflate | -OTf | CF₃SO₃⁻ | Triflic Acid | ~ -12[11] | 56,000 |

*Note: Some sources report tosylates as being slightly more reactive than mesylates in solvolysis reactions, though they are generally considered to be of very similar reactivity.[8][16] The relative rates can be substrate and solvent dependent.

Key Insights:

-

Mesylate (-OMs): An excellent, highly reliable leaving group. It is often the default choice due to the low cost and low molecular weight of mesyl chloride.

-

Tosylate (-OTs): Similar in reactivity to mesylate.[8] The presence of the aromatic ring can sometimes aid in crystallization of intermediates, which can be an advantage for purification.

-

Triflate (-OTf): An exceptionally powerful leaving group, often described as "super" reactive.[8][11] The three fluorine atoms exert a powerful electron-withdrawing inductive effect, extensively stabilizing the negative charge on the resulting triflate anion. It is the leaving group of choice for unreactive substrates or when extremely fast reaction rates are required.[11]

Reactivity in Substitution and Elimination Reactions

Alkyl mesylates are versatile substrates that participate in the full spectrum of nucleophilic substitution and elimination reactions, mirroring the reactivity of alkyl halides.[8]

// Nodes Alcohol [label="R-OH\n(Alcohol)"]; Mesylate [label="R-OMs\n(Alkyl Mesylate)"]; SN2_Product [label="Nu-R\n(Substitution Product)"]; E2_Product [label="Alkene\n(Elimination Product)"];

// Invisible nodes for labels node [shape=plaintext, fontname="Arial", fontsize=11]; Step1_Label [label="Step 1: Activation\n(MsCl, TEA)"]; Step2a_Label [label="Step 2a: SN2 Reaction\n(+ Strong Nucleophile)"]; Step2b_Label [label="Step 2b: E2 Reaction\n(+ Strong, Bulky Base)"];

// Edges Alcohol -> Step1_Label [style=invis]; Step1_Label -> Mesylate;

Mesylate -> Step2a_Label [style=invis]; Step2a_Label -> SN2_Product [label="Inversion of Stereochemistry"];

Mesylate -> Step2b_Label [style=invis]; Step2b_Label -> E2_Product [label="Zaitsev/Hofmann Product"];

{rank=same; Step2a_Label; Step2b_Label;} } caption [label="Fig 2: Reaction pathways for alkyl mesylates.", fontname="Arial", fontsize=10];

Sₙ2 Reactions

The primary utility of converting an alcohol to a mesylate is to facilitate Sₙ2 reactions. The process offers significant advantages over using strong acids (e.g., HBr) to activate alcohols:

-

Stereochemical Control: The Sₙ2 reaction on a mesylate proceeds with a clean inversion of stereochemistry at the electrophilic carbon.[1] This is because the mesylation step itself does not affect the stereocenter.[8] This two-step sequence provides a reliable method for inverting the stereochemistry of an alcohol.

-

Milder Conditions: The reaction avoids the use of strong acids, which can cause undesirable side reactions like carbocation rearrangements, particularly with secondary substrates.[8][9]

-

Broad Nucleophile Scope: A wide array of nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, RCOO⁻) can be used to displace the mesylate group.

Sₙ1, E1, and E2 Reactions

While ideal for Sₙ2 reactions, alkyl mesylates also undergo other reaction pathways under appropriate conditions:

-

Sₙ1/E1 Reactions: Tertiary mesylates, or secondary mesylates in polar protic solvents with weak nucleophiles, can react via Sₙ1 and E1 mechanisms through a carbocation intermediate.[9]

-

E2 Reactions: When treated with strong, non-nucleophilic bases (e.g., DBU, t-BuOK), mesylates readily undergo E2 elimination to form alkenes.[17] This is a common and effective method for dehydration of alcohols under non-acidic conditions.[17]

Applications and Considerations in Drug Development

The methylsulfonyl group is of significant interest to medicinal chemists and drug development professionals, both as a synthetic tool and as a component of final drug substances.

Role in Synthesis of Active Pharmaceutical Ingredients (APIs)

The conversion of an alcohol to a mesylate is a cornerstone transformation in the synthesis of complex molecules. It provides a robust method for C-O, C-N, C-S, and C-C bond formation. Its reliability and predictability make it suitable for large-scale synthesis campaigns. For instance, the Suzuki coupling, a vital reaction in drug discovery, can be performed using aryl or vinyl triflates, and related sulfonates can also participate in cross-coupling chemistry.[18]

Mesylate Salts of APIs

Many APIs are basic compounds containing amine functionalities. To improve their physicochemical properties, they are often formulated as salts. Mesylate salts are frequently used as alternatives to more common hydrochloride salts.[19] They can offer advantages in:

-

Solubility: Mesylate salts often exhibit higher aqueous solubility.[15]

-

Crystallinity and Polymorphism: They can provide a stable and desirable crystalline form with a clean polymorphic profile.[15]

-

Handling Properties: Improved hygroscopicity, particle size, and flow properties can be achieved.[15]

A Critical Consideration: Genotoxicity of Alkyl Mesylates

A crucial aspect of process safety and drug quality is the potential for genotoxic impurities. Small alkylating agents, such as methyl methanesulfonate (MMS), are known mutagens and carcinogens because they can alkylate DNA.[19][20]

A regulatory concern has been raised regarding the potential formation of these genotoxic alkyl mesylates during the synthesis of mesylate salt APIs.[19] Specifically, if the salt formation is performed by adding methanesulfonic acid to the free base of the drug in an alcoholic solvent (e.g., methanol, ethanol), there is a theoretical risk of forming the corresponding alkyl mesylate (e.g., methyl mesylate, ethyl mesylate).

However, mechanistic analysis and experimental data suggest this risk is often low. The mesylate anion is a very poor nucleophile, making its reaction with the protonated alcohol solvent highly unfavorable.[19] Nevertheless, regulatory agencies require that this potential risk be evaluated and controlled. Strategies to mitigate this risk include:

-

Using non-hydroxylic solvents for the salt formation step.

-

Controlling the pH and temperature of the process.

-

Using high-purity methanesulfonic acid free from potential precursors.

-

Implementing analytical testing to demonstrate the absence of alkyl mesylate impurities in the final API.

This consideration underscores the importance of a deep mechanistic understanding when designing and scaling up synthetic processes in the pharmaceutical industry.

Conclusion

The methylsulfonyl group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its excellence as a leaving group stems from the high stability of the mesylate anion, which in turn is a consequence of its being the conjugate base of a strong acid. By converting alcohols into alkyl mesylates, researchers can reliably activate these otherwise unreactive molecules for a host of nucleophilic substitution and elimination reactions, often with a high degree of stereochemical control. In drug development, its utility extends from a key synthetic intermediate to a component of the final drug substance in the form of mesylate salts. However, its application demands a thorough understanding of not only its reactivity but also the potential process safety implications, such as the formation of genotoxic impurities. A comprehensive grasp of these principles allows scientists to harness the full potential of the methylsulfonyl group to build the complex molecules that advance science and medicine.

References

- Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195–3196.

- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.

- Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions.

- Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry.

- BenchChem. (n.d.). A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate.

- Wikipedia contributors. (n.d.). Mesylate. Wikipedia.

- Erowid. (n.d.). Synthesis of Mesylates From Alcohols. [www.rhodium.ws].

- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

- BenchChem. (2025, December). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.

- Ashenhurst, J. (2025, March 4). What Makes A Good Leaving Group?. Master Organic Chemistry.

- Chem LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution.

- D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 51-63.

- Chem-Station. (2014, May 6). Sulfonyl Protective Groups.

- KPU Pressbooks. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I.

- ChemistryTalk. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

- Stanek, K., et al. (2007). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 12(4), 745-763.

- Khan Academy. (n.d.). Preparation of mesylates and tosylates.

- Chemistry LibreTexts. (2023, January 22). Elimination Reactions of Alcohols.

- Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems.

- Elder, D. P., et al. (2008). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Journal of Pharmacy and Pharmacology, 60(4), 407-420.

- Smith, M. B. (2013). Recent advances in heterolytic nucleofugal leaving groups. Organic & Biomolecular Chemistry, 11(35), 5776-5807.

- Gáspár, A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3256.

- FAU Libraries. (2005, August 26). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Florida Atlantic University.

- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I.

- Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia.

- Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates. YouTube.

- Navrátil, V., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20047-20055.

- Keglevich, G., et al. (2024). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega, 9(28), 30739-30751.

- University of Illinois Chicago. (2020, April 10). i. nucleophilic substitution.

- Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

- Zhen, W., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). Molecules, 28(17), 6269.

- PubMed. (2023, August 27). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F- with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).

- Leah4sci. (2013, August 14). Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2). YouTube.

- Wikipedia contributors. (n.d.). Methyl methanesulfonate. Wikipedia.

Sources

- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 2. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 11. benchchem.com [benchchem.com]

- 12. Khan Academy [khanacademy.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 15. Mesylate - Wikipedia [en.wikipedia.org]

- 16. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Electronic Effects of Nitro and Sulfonyl Groups in Pyridines for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of nitro (NO₂) and sulfonyl (R-SO₂) groups on the pyridine ring. It is intended for researchers, medicinal chemists, and drug development professionals who leverage the unique chemical properties of substituted pyridines. This document delves into the profound influence of these powerful electron-withdrawing groups on the reactivity, acidity, and overall chemical behavior of the pyridine scaffold. We will explore the underlying principles of inductive and resonance effects, detail synthetic methodologies, and provide a comparative analysis of the reactivity of nitro- and sulfonyl-pyridines. Furthermore, this guide will highlight the strategic application of these moieties in modern drug discovery and development, offering field-proven insights into their role as key pharmacophoric elements and reactive handles for covalent inhibition.

Introduction: The Electronic Landscape of the Pyridine Ring

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] Its structure, analogous to benzene with one CH group replaced by a nitrogen atom, results in a significantly different electronic distribution. The greater electronegativity of the nitrogen atom compared to carbon creates a dipole moment and perturbs the electron density of the aromatic system.

This inherent electron deficiency is characterized by:

-

Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density from the ring through the sigma (σ) framework. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[2]

-

Mesomeric (Resonance) Effect (-M): The nitrogen atom can participate in resonance, further delocalizing the pi (π) electrons and creating regions of lower electron density, particularly at the ortho and para positions.[2]

Consequently, the pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene, with substitution, when it occurs, favoring the meta (C3, C5) position.[2][3] Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAг), especially at the ortho and para positions, a reactivity profile that is significantly enhanced by the introduction of strong electron-withdrawing groups.[4]

The Nitro Group: A Potent Modulator of Pyridine Reactivity

The nitro group (NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its attachment to a pyridine ring dramatically amplifies the ring's inherent electron deficiency.[5]

Electronic Effects of the Nitro Group

-

Strong Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group exerts a powerful electron-withdrawing inductive effect.

-

Strong Mesomeric Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring through resonance, creating significant positive charge density at the ortho and para positions relative to the nitro group.[6]

This profound electron-withdrawing nature renders nitropyridines highly electron-deficient.[5] This makes the ring significantly less reactive towards electrophiles but exceptionally reactive towards nucleophiles.[5][6]

Synthesis of Nitro-Substituted Pyridines

Direct nitration of pyridine is often challenging due to the deactivation of the ring and the propensity of the nitrogen atom to be protonated under strongly acidic nitrating conditions, which further deactivates the ring.[2][7] However, several synthetic strategies have been developed:

-

Nitration of Pyridine-N-oxide: The N-oxide functionality activates the pyridine ring towards electrophilic substitution, directing nitration to the 4-position. Subsequent deoxygenation yields the 4-nitropyridine.

-

Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of a nitro group by reacting a pyridine derivative with a nucleophile carrying a leaving group.[8]

-

Three-Component Ring Transformations: Nitro-substituted pyridines can be efficiently synthesized from acyclic precursors through multi-component reactions.[9]

-

Nitration with Dinitrogen Pentoxide (N₂O₅): This reagent can be used for the direct nitration of pyridines, often proceeding through an N-nitropyridinium intermediate followed by a[5][10] sigmatropic shift to yield 3-nitropyridine.[8][11]

Experimental Protocol: Synthesis of 3-Nitropyridine via Bakke's Procedure [11]

-

N-Nitropyridinium Salt Formation: Pyridine is reacted with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium nitrate salt.

-

Rearrangement and Nitration: The N-nitropyridinium salt is then treated with an aqueous solution of sodium bisulfite (NaHSO₃). This induces a rearrangement, leading to the formation of 3-nitropyridine.

-

Work-up and Isolation: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the purified 3-nitropyridine.

Reactivity of Nitropyridines

The primary mode of reactivity for nitropyridines is nucleophilic aromatic substitution (SNAг). The nitro group strongly activates the ring towards attack by nucleophiles, particularly at positions ortho and para to the nitro group.[4] For instance, 4-chloronitropyridine readily undergoes substitution with various nucleophiles.

The nitro group also facilitates other transformations, acting as a "synthetic chameleon."[6] It can be reduced to an amino group, a versatile handle for further functionalization, or participate in cycloaddition reactions.[6]

The Sulfonyl Group: A Versatile Electron-Withdrawing Moiety

The sulfonyl group (R-SO₂) is another powerful electron-withdrawing group that significantly influences the electronic properties of the pyridine ring.[12] Its effects are comparable in strength to the nitro group, making sulfonyl-substituted pyridines valuable intermediates in organic synthesis and drug discovery.[13]

Electronic Effects of the Sulfonyl Group

-

Strong Inductive Effect (-I): The electronegative oxygen and sulfur atoms of the sulfonyl group exert a strong electron-withdrawing inductive effect.

-

Mesomeric Effect (-M): The sulfonyl group can delocalize π-electrons through resonance, although the contribution of d-orbitals in sulfur to this effect is a subject of ongoing discussion. The overall effect is strong electron withdrawal from the aromatic system.[12]

This leads to a significant decrease in the electron density of the pyridine ring, enhancing its electrophilicity.

Synthesis of Sulfonyl-Substituted Pyridines

Several methods are available for the synthesis of sulfonyl-pyridines:

-

Oxidation of Thioethers: Pyridyl thioethers can be oxidized to the corresponding sulfones using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.

-

Nucleophilic Aromatic Substitution: Halogenated pyridines can react with sulfinate salts in a nucleophilic aromatic substitution reaction to yield sulfonyl-pyridines.[13]

-

Palladium-Catalyzed Cross-Coupling Reactions: Pyridine sulfinates can act as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[14]

-

Electrochemical meta-C–H Sulfonylation: Recent advances have enabled the direct meta-sulfonylation of pyridines using nucleophilic sulfinates via an electrochemical approach.[15]

Experimental Workflow: Synthesis of a 4-Sulfonylpyridine via Nucleophilic Aromatic Substitution

Caption: Workflow for the synthesis of 4-sulfonylpyridines.

Reactivity of Sulfonyl-Pyridines

Similar to nitropyridines, sulfonyl-pyridines are highly activated towards nucleophilic aromatic substitution. The sulfonyl group is an excellent leaving group in some contexts and also activates other leaving groups (like halides) at the ortho and para positions.[13] 2-Sulfonylpyridines, in particular, have emerged as tunable, cysteine-reactive electrophiles for chemical biology and drug discovery.[16][17]

The sulfonyl moiety can also be a versatile synthetic handle for further transformations in drug development.[15]

Comparative Analysis: Nitro vs. Sulfonyl Groups

While both nitro and sulfonyl groups are potent electron-withdrawing groups, there are subtle differences in their electronic effects and synthetic utility.

| Feature | Nitro Group (NO₂) | Sulfonyl Group (R-SO₂) |

| Electron Withdrawal | Very Strong (-I, -M) | Very Strong (-I, -M) |

| Reactivity Enhancement | Primarily activates for SNAг | Activates for SNAг; can also be a leaving group |

| Synthetic Accessibility | Direct nitration can be challenging; multi-step routes often required | Generally accessible via oxidation of thioethers or substitution with sulfinates |

| Metabolic Stability | Can be reduced in vivo to potentially reactive species | Generally more metabolically stable |

| Applications in Drug Design | Common pharmacophore; can be a liability due to metabolism | Widely used pharmacophore; used in covalent inhibitors |

The choice between a nitro and a sulfonyl group in a drug discovery program will depend on the specific application, desired reactivity, and metabolic profile of the target molecule.

Applications in Drug Development

The unique electronic properties conferred by nitro and sulfonyl groups make them invaluable in the design of novel therapeutics.

Modulation of Physicochemical Properties

The introduction of these polar, electron-withdrawing groups can significantly alter a molecule's pKa, solubility, and lipophilicity, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.

Pharmacophoric Elements

Both nitro- and sulfonyl-pyridines are found in a wide range of biologically active compounds. The sulfonyl group, in particular, is a common feature in many approved drugs, where it often engages in key hydrogen bonding interactions with the target protein. Pyridine-3-sulfonyl chloride is a crucial reagent in the synthesis of various pharmaceuticals.[18][19]

Covalent Inhibitors

The ability of the sulfonyl group to activate the pyridine ring for nucleophilic attack has been exploited in the design of covalent inhibitors. 2-Sulfonylpyridines have been identified as selective cysteine-reactive electrophiles.[16][20] This allows for the development of highly potent and selective drugs that form a permanent bond with their biological target.

Logical Relationship: Covalent Inhibition by a 2-Sulfonylpyridine

Caption: Mechanism of covalent inhibition by 2-sulfonylpyridines.

Conclusion

The nitro and sulfonyl groups exert profound electronic effects on the pyridine ring, transforming it into a highly electron-deficient and synthetically versatile scaffold. A thorough understanding of their inductive and resonance effects is crucial for predicting and controlling the reactivity of substituted pyridines. For drug development professionals, the strategic incorporation of these groups offers a powerful tool for modulating physicochemical properties, designing novel pharmacophores, and developing targeted covalent inhibitors. The continued exploration of the rich chemistry of nitro- and sulfonyl-pyridines will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

-

Brainly. (2021, June 2). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Link

-

MedChemBuzz. (2011, March 15). Synthesis: Sulfonylated Pyridines. Link

-

Royal Society of Chemistry. (2022). How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines?Link

-

Benchchem. (n.d.). A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyridine 1-Oxides. Link

-

National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Link

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Link

-

MDPI. (n.d.). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Link

-

National Institutes of Health. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Link

-

Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Link

-

National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Link

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Link

-

PubMed Central. (2020, May 17). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Link

-

PubMed. (2007, September 1). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. Link

-

Dalton Transactions. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Link

-

Scribd. (n.d.). Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab. Link

-

ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Link

-

ChemicalBook. (n.d.). Pyridine compound. Link

-

ChemRxiv. (n.d.). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Link

-

EPFL. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Link

-

ACS Publications. (2020, April 17). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Link

-

ResearchGate. (2017, December 26). (PDF) ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE. Link

-

Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?Link

-

ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Link

-

ACS Publications. (2020, April 17). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Link

-

IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Link

-

National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Link

-

ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Link

-

National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Link

-

ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Link

-

New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Link

-

YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Link

-

PubMed Central. (n.d.). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Link

-

Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Link

-

ResearchGate. (n.d.). Coupling reactions of 4-sulfonylpyridines with a lithium reagent. Conditions. Link

-

ResearchGate. (n.d.). Unusual Electronic Effects of Electron-Withdrawing Sulfonamide Groups in Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d−f Podates. Link

-

Springer. (n.d.). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Link

-

National Institutes of Health. (2023, April 18). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Link

-

Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis. Link

-

National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Link

-

ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. Link

-

National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Link

-

IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Link

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Pyridine compound [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. brainly.com [brainly.com]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchembuzz.wordpress.com [medchembuzz.wordpress.com]

- 14. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Methylsulfonyl)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its unique electronic properties, arising from the interplay between the electron-withdrawing nitro and methylsulfonyl groups on the pyridine ring, make it a valuable scaffold for the synthesis of novel therapeutic agents. The methylsulfonyl group at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities, while the nitro group at the 3-position modulates the reactivity of the pyridine ring and can participate in various chemical transformations. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions in synthetic pathways.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed and reliable prediction of its spectral features. This approach is grounded in the principles of computational chemistry, where spectral predictions for substituted aromatic systems are a well-established practice.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing valuable insights into the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the methylsulfonyl and nitro groups will cause a significant downfield shift for all ring protons compared to unsubstituted pyridine.

Based on data from related compounds such as 2-chloro-3-nitropyridine and other substituted pyridines, the following chemical shifts and coupling patterns are predicted:[4][5][6][7]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.4 - 8.6 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | 7.6 - 7.8 | dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 |

| H-6 | 9.0 - 9.2 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |

| -SO₂CH₃ | 3.3 - 3.5 | s | - |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the coupling patterns of the pyridine ring protons. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.

Workflow for ¹H NMR Data Acquisition and Analysis:

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will provide information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are significantly influenced by the substituents.

Drawing on data from 2-(methylsulfonyl)pyridine and 2-chloro-3-nitropyridine, the following chemical shifts are predicted:[5][8]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 158 |

| C-3 | 145 - 148 |

| C-4 | 130 - 133 |

| C-5 | 122 - 125 |

| C-6 | 150 - 153 |

| -SO₂CH₃ | 40 - 43 |

Causality behind Experimental Choices: A standard ¹³C NMR experiment with proton decoupling is sufficient to obtain a spectrum with single lines for each carbon. The choice of solvent is the same as for ¹H NMR.

Workflow for ¹³C NMR Data Acquisition and Analysis:

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro and sulfonyl groups.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1360 |

| SO₂ | Asymmetric Stretch | 1300 - 1350 |

| SO₂ | Symmetric Stretch | 1140 - 1160 |

| C=N, C=C (Pyridine ring) | Stretching | 1570 - 1610 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2900 - 3000 |

Causality behind Experimental Choices: The IR spectrum can be recorded on a Fourier Transform Infrared (FTIR) spectrometer using a KBr pellet or as a thin film. The choice of method depends on the physical state of the sample. For a solid sample, the KBr pellet method is common to avoid solvent interference.

Workflow for IR Data Acquisition and Analysis:

Caption: Workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

For this compound (Molecular Formula: C₆H₆N₂O₄S), the expected molecular weight is approximately 202.19 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202.

The fragmentation of this compound under electron ionization (EI) is predicted to involve the following key pathways:

-

Loss of the methylsulfonyl radical (•SO₂CH₃): This would lead to a fragment ion at m/z 123.

-

Loss of the nitro group (NO₂): A peak at m/z 156 would correspond to the [M - NO₂]⁺ ion.

-

Loss of sulfur dioxide (SO₂): A fragment ion at m/z 138 could be formed by the loss of SO₂ from the molecular ion.

-

Cleavage of the C-S bond: Fragmentation can lead to the formation of the pyridyl cation.

Causality behind Experimental Choices: Electron ionization (EI) is a common technique for the analysis of small organic molecules as it provides reproducible fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Mass Spectrometry Data Acquisition and Analysis:

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, this guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The predicted spectral data, along with the outlined experimental workflows, will aid in the unambiguous identification and characterization of this important heterocyclic compound. The structural insights gained from these spectroscopic techniques are crucial for advancing the synthesis and application of novel pyridine-based molecules in various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR [m.chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2-(Methylsulfonyl)pyridine | C6H7NO2S | CID 98667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential of Substituted Nitropyridines: A Technical Guide for Researchers and Drug Development Professionals

Substituted nitropyridines represent a versatile and highly valuable class of heterocyclic compounds, serving as pivotal building blocks in the synthesis of a wide array of functional molecules. The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, activating it for a variety of chemical transformations and imparting unique characteristics to the resulting derivatives. This guide provides an in-depth exploration of promising research avenues for substituted nitropyridines, focusing on their applications in medicinal chemistry, agrochemicals, and materials science. It is designed to furnish researchers, scientists, and drug development professionals with the technical insights and methodologies required to harness the full potential of this remarkable scaffold.

Section 1: The Synthetic Versatility of the Nitropyridine Scaffold

The strategic placement of a nitro group on the pyridine ring opens up a rich landscape of synthetic possibilities. This section details key methodologies for the functionalization of nitropyridines, providing a foundation for the design and synthesis of novel derivatives.

Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Nitropyridine Chemistry

The electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a wide range of functional groups. The nitro group, particularly when positioned ortho or para to a leaving group (typically a halogen), strongly activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[1][2][3]

Experimental Protocol: Synthesis of 2-Phenoxy-5-nitropyridine via SNAr

This protocol describes a typical SNAr reaction between 2-chloro-5-nitropyridine and a phenol.

Materials:

-

2-Chloro-5-nitropyridine

-

Phenol

-

Potassium Carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF, add phenol (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenoxy-5-nitropyridine.

Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the SNAr reaction. Potassium carbonate acts as a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion.

Vicarious Nucleophilic Substitution (VNS): C-H Functionalization of Electron-Deficient Arenes

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of nitroaromatic compounds, including nitropyridines.[4][5] This reaction allows for the introduction of carbon, nitrogen, or oxygen nucleophiles onto the pyridine ring at positions activated by the nitro group, typically ortho and para, without the need for a pre-existing leaving group. The nucleophile bears a leaving group on the nucleophilic atom, which is eliminated in a subsequent step.[4]

Experimental Protocol: Vicarious Nucleophilic Amination of 3-Nitropyridine [6]

This protocol outlines the amination of 3-nitropyridine using hydroxylamine in the presence of a strong base.

Materials:

-

3-Nitropyridine

-

Hydroxylamine hydrochloride

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-